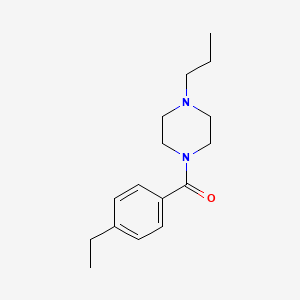![molecular formula C21H18FNOS B5191939 4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5191939.png)
4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Benzylthio)methyl]-N-(2-fluorophenyl)benzamide, also known as BTF, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. BTF belongs to the class of benzamides, which are known to have anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide is not fully understood, but studies have suggested that it targets the mitochondria of cancer cells. Mitochondria are responsible for producing energy in cells, and cancer cells rely heavily on mitochondria for their energy needs. This compound may disrupt the function of mitochondria in cancer cells, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and inhibit DNA repair mechanisms in cancer cells. This compound has also been shown to inhibit the activity of enzymes that are involved in cancer cell growth and survival. Furthermore, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide in lab experiments is that it has potent anticancer effects and can be used at low concentrations. Furthermore, this compound has been shown to be effective against various types of cancer cells. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Direcciones Futuras
There are several future directions for the study of 4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide. One direction is to further investigate its mechanism of action and optimize its use in cancer treatment. Another direction is to study the potential use of this compound in combination with other anticancer agents. Furthermore, future studies could investigate the use of this compound in other diseases, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide involves a series of chemical reactions that lead to the formation of the final product. The first step involves the conversion of 2-fluorobenzoyl chloride to 2-fluorobenzamide. This is followed by the reaction of 2-fluorobenzamide with benzyl mercaptan to form 2-(benzylthio)benzamide. The final step involves the reaction of 2-(benzylthio)benzamide with formaldehyde to form this compound.
Aplicaciones Científicas De Investigación
4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide has been extensively studied for its potential use in cancer treatment. Studies have shown that this compound has potent antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to inhibit the growth of cancer cells in animal models.
Propiedades
IUPAC Name |
4-(benzylsulfanylmethyl)-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNOS/c22-19-8-4-5-9-20(19)23-21(24)18-12-10-17(11-13-18)15-25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDLJRKDWPWQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B5191863.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5191876.png)
![methyl 2-[(3-{[(benzylthio)acetyl]amino}-2-methylbenzoyl)amino]benzoate](/img/structure/B5191883.png)

![methyl 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B5191894.png)
![2-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}-1H-pyrrol-1-yl)pyrimidine trifluoroacetate](/img/structure/B5191897.png)


![4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5191929.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5191937.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5191943.png)

![4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)-2-pyrimidinamine](/img/structure/B5191970.png)